molecular formula C14H21N B13589083 1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine

Katalognummer: B13589083
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: FCHCWHMDOFJIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is characterized by a cyclopentane ring attached to an amine group and a 2,4,5-trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,4,5-trimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .

Analyse Chemischer Reaktionen

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(2,4,5-Trimethylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    Cyclopentanamine derivatives: These compounds share the cyclopentane ring structure but differ in the substituents attached to the ring.

    Trimethylphenyl derivatives: These compounds have the 2,4,5-trimethylphenyl group but may have different functional groups attached to it.

The uniqueness of this compound lies in its specific combination of the cyclopentane ring and the 2,4,5-trimethylphenyl group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

1-(2,4,5-trimethylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21N/c1-10-8-12(3)13(9-11(10)2)14(15)6-4-5-7-14/h8-9H,4-7,15H2,1-3H3

InChI-Schlüssel

FCHCWHMDOFJIQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)C2(CCCC2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.